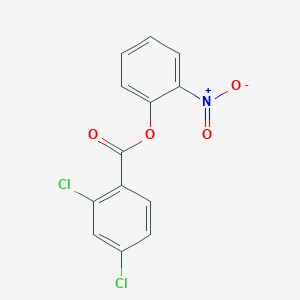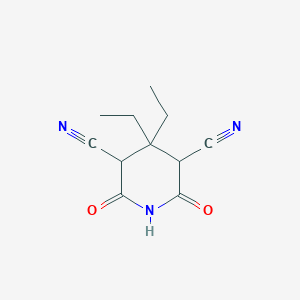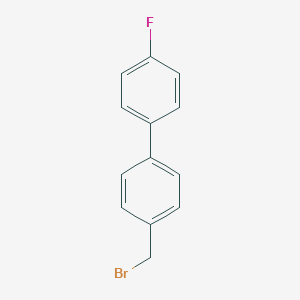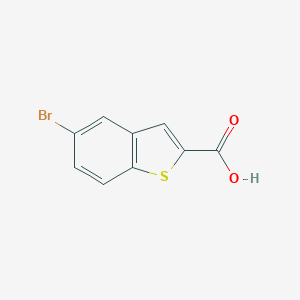![molecular formula C18H13Cl3N2S2 B185719 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine CAS No. 5273-30-3](/img/structure/B185719.png)
3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. It is a heterocyclic compound with a pyridazine ring and two benzyl sulfanyl groups attached to it. The compound is also known as CBPS and has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a treatment for other diseases.
Wirkmechanismus
The mechanism of action of 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine is not fully understood. However, research has suggested that the compound acts by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. The compound has been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine in lab experiments include its potent cytotoxic effects on cancer cells and its anti-inflammatory properties. It is also relatively easy to synthesize and purify. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. It is also toxic to normal cells, which can limit its use in some applications.
Zukünftige Richtungen
There are several future directions for research on 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine. One area of interest is the development of more potent analogs of the compound. Researchers are also investigating the use of the compound in combination with other drugs to enhance its efficacy. Another direction is the study of the compound's effects on the immune system, which could have implications for the treatment of autoimmune diseases. Finally, researchers are exploring the potential use of the compound in targeted drug delivery systems, which could improve its therapeutic index and reduce toxicity.
Synthesemethoden
The synthesis of 3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine involves the reaction of 2-chlorobenzyl mercaptan with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction takes place at high temperature and yields the desired product. The compound can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine has been studied extensively for its potential as an anti-cancer agent. Research has shown that the compound has potent cytotoxic effects on cancer cells, inducing apoptosis and inhibiting cell proliferation. It has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, and colon cancer.
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
5273-30-3 |
|---|---|
Produktname |
3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine |
Molekularformel |
C18H13Cl3N2S2 |
Molekulargewicht |
427.8 g/mol |
IUPAC-Name |
3-chloro-4,5-bis[(2-chlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C18H13Cl3N2S2/c19-14-7-3-1-5-12(14)10-24-16-9-22-23-18(21)17(16)25-11-13-6-2-4-8-15(13)20/h1-9H,10-11H2 |
InChI-Schlüssel |
LLIMUFIOYOLDTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3Cl)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3Cl)Cl)Cl |
Andere CAS-Nummern |
5273-30-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)


![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)


